Landiolol
Overview
Description
Landiolol is an ultra-short-acting cardioselective beta-1 adrenergic blocker . It is used for the management of tachycardia in the critical care setting . It works to reduce heart rate with minimal effect over cardiac contractility (inotropy) and minimal impact on blood pressure . Landiolol is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .
Synthesis Analysis
Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate . A process for the enantioselective synthesis of Landiolol has been described in a patent . This process involves the reaction of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate with a compound of the formula 4 in the presence of an enantioselective catalyst .
Molecular Structure Analysis
The molecular formula of Landiolol is C25H39N3O8 . Its molecular weight is 509.6 . The structure of Landiolol includes an ester-bound .
Chemical Reactions Analysis
Landiolol is characterized as a drug devoid of the interactivity with membrane lipid rafts relating to β2-adrenergic receptor blockade . The differentiation between β1-blocking selectivity and non-selectivity is compatible with that between membrane non-interactivity and interactivity .
Physical And Chemical Properties Analysis
The CAS Number of Landiolol is 133242-30-5 . Its molecular formula is C25H39N3O8 and its molecular weight is 509.59 .
Scientific Research Applications
1. Pharmacokinetics and Metabolite Analysis
Landiolol, an ultra-short-acting beta(1)-adrenergic receptor blocker, has been the subject of research regarding its pharmacokinetics and the quantification of its major metabolite in human blood. HPLC-UV methods have been validated to accurately determine landiolol and its major metabolite (M-1) in human blood, which is significant for clinical research on the drug (Hashimoto et al., 2009).
2. Cardiovascular Applications
Several studies have focused on landiolol's efficacy in cardiovascular settings. For example, it has been used to prevent and treat postoperative tachyarrhythmias, such as atrial fibrillation after coronary artery bypass grafting. Its effectiveness in converting postoperative atrial fibrillation to normal sinus rhythm and preventing the development of atrial fibrillation has been demonstrated in clinical trials (Plosker, 2013). Furthermore, landiolol's utility in managing supraventricular tachycardias in sepsis and controlling heart rate in septic patients has been substantiated in research (Syed, 2018).
3. Antioxidative and Anti-inflammatory Properties
Recent studies have discovered landiolol's antioxidative and anti-inflammatory capabilities. It has been found to scavenge multiple free radical species, indicating its potential clinical application beyond its primary use as an anti-arrhythmic agent (Matsumoto et al., 2022).
4. Gender-Specific Responses
Research on landiolol has also explored gender-specific responses, particularly in the context of sepsis. A study found that landiolol's effects on cardiac performance and energy metabolism in septic rats varied significantly between males and females, suggesting the importance of considering gender in its clinical application (Mathieu et al., 2018).
5. Hemodynamic Response Modulation
Landiolol has been studied for its efficacy in suppressing hemodynamic responses to medical procedures. For instance, its ability to attenuate the heart rate and blood pressure increase associated with tracheal intubation has been demonstrated in randomized controlled trials (Inoue et al., 2009).
6. Cardioprote
6. Cardioprotective Effects
Landiolol has shown cardioprotective effects against reperfusion injury in the heart, particularly via the PKCε signaling pathway. Its preischemic administration reduced cardiac cellular damage and improved recovery of cardiac function, suggesting a mechanism of action similar to ischemic preconditioning (Takahashi et al., 2007).
7. Clinical Trials in Specific Surgical Settings
Several clinical trials have been conducted to assess landiolol's safety and efficacy in preventing atrial fibrillation after cardiac surgery, especially in patients with left ventricular dysfunction. These studies have shown that landiolol is effective and well-tolerated in these specific patient populations (Sezai et al., 2015).
8. Cost-Effectiveness Analysis
The cost-effectiveness of landiolol in the German healthcare system has been evaluated, particularly in the context of preventing postoperative atrial fibrillation in cardiac surgical patients. This analysis helps in understanding the economic implications of landiolol use in healthcare settings (Walter & Heringlake, 2021).
9. Use in Intensive Care Settings
Landiolol's application in managing atrial fibrillation in intensive care units has been reviewed, highlighting its reduced risk of arterial hypotension and negative inotropic effects, making it suitable for patients even with catecholamine requirements (Rehberg et al., 2018).
10. Broader Therapeutic Applications
The therapeutic efficacy and safety of landiolol for arrhythmia management in critical settings have been extensively evaluated. Its high β1 selectivity and ultra-short-acting nature have shown promise in various settings, including left ventricular dysfunction, cardiac injury post-percutaneous coronary intervention, and potential applications in pediatric patients (Matsuishi et al., 2020).
Safety And Hazards
Landiolol should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Landiolol is currently under review by the U.S. Food and Drug Administration for approval for the short-term reduction of ventricular rate in patients with supraventricular tachycardia, including atrial fibrillation and atrial flutter . If approved, it is expected to become a cornerstone therapy in the management of tachycardia in critically ill patients .
properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSZGFJQKSLLH-RBBKRZOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158026 | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Landiolol | |
CAS RN |
133242-30-5 | |
Record name | Landiolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Landiolol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Landiolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Landiolol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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